- Preparation of acid-sensitive epoxy monomers, China, , ,
Cas no 92223-80-8 (tert-Butyl Oxirane-2-carboxylate)

92223-80-8 structure
Produktname:tert-Butyl Oxirane-2-carboxylate
tert-Butyl Oxirane-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Oxiranecarboxylic acid, 1,1-dimethylethyl ester
- TERT-BUTYL OXIRANE-2-CARBOXYLATE
- 1,1-Dimethylethyl 2-oxiranecarboxylate (ACI)
- Glycidic acid, tert-butyl ester (7CI)
- Oxiranecarboxylic acid, 1,1-dimethylethyl ester (9CI)
- Oxirane-2-carboxylic acid tert-butyl ester
- AS-67498
- DB-088544
- 92223-80-8
- tert-butyloxirane-2-carboxylate
- Oxiranecarboxylic acid, 1,1-dimethylethyl ester
- CS-0037958
- MFCD24501779
- SCHEMBL7870788
- tert-Butyl (R)-oxirane-2-carboxylate
- SY125206
- Z1509050079
- EN300-1272483
- W11683
- AKOS032961391
- tert-Butyl Oxirane-2-carboxylate
-
- MDL: MFCD24501779
- Inchi: 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3
- InChI-Schlüssel: DPZMUWXOAMOYDT-UHFFFAOYSA-N
- Lächelt: O=C(C1CO1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 144.078644241g/mol
- Monoisotopenmasse: 144.078644241g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 3
- Komplexität: 145
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 38.8Ų
- XLogP3: 0.8
tert-Butyl Oxirane-2-carboxylate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl Oxirane-2-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A984320-1g |
tert-Butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 1g |
$24.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108598-100mg |
tert-Butyl oxirane-2-carboxylate |
92223-80-8 | 98% | 100mg |
¥36 | 2023-04-12 | |
Enamine | EN300-1272483-0.1g |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 0.1g |
$106.0 | 2023-06-08 | |
abcr | AB487767-5 g |
tert-Butyl oxirane-2-carboxylate, 95%; . |
92223-80-8 | 95% | 5g |
€227.90 | 2023-04-20 | |
TRC | B872003-100mg |
tert-Butyl Oxirane-2-carboxylate |
92223-80-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
Enamine | EN300-1272483-10000mg |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95.0% | 10000mg |
$493.0 | 2023-10-02 | |
Enamine | EN300-1272483-10.0g |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 10g |
$807.0 | 2023-06-08 | |
Enamine | EN300-1272483-2.5g |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 2.5g |
$390.0 | 2023-06-08 | |
Enamine | EN300-1272483-0.25g |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 0.25g |
$151.0 | 2023-06-08 | |
abcr | AB487767-5g |
tert-Butyl oxirane-2-carboxylate, 95%; . |
92223-80-8 | 95% | 5g |
€213.00 | 2025-02-13 |
tert-Butyl Oxirane-2-carboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 12 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt
Referenz
- Preparation of bicyclic aryl monobactam compounds and methods of use thereof for the treatment of bacterial infections, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iron(3+), bis[N,N′-dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-ethanediamine-κ… Solvents: Acetonitrile , Water ; 15 min, 298 K; 15 min, 298 K
Referenz
- Cis-Dihydroxylation of electron deficient olefins catalysed by an oxo-bridged diiron(III) complex with H2O2Journal of Molecular Catalysis A: Chemical, 2016, 413, 77-84,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 2 d, reflux; reflux → 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
- Isopenicillin N Synthase Mediates Thiolate Oxidation to Sulfenate in a Depsipeptide Substrate Analogue: Implications for Oxygen Binding and a Link to Nitrile Hydratase?Journal of the American Chemical Society, 2008, 130(31), 10096-10102,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetic acid ; rt
Referenz
- A chameleon catalyst for nonheme iron-promoted olefin oxidationChemical Communications (Cambridge, 2014, 50(89), 13777-13780,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Benzene , Tetrahydrofuran , Hexane
Referenz
- A stereocontrolled approach to electrophilic epoxidesJournal of the Chemical Society, 1988, (9), 2663-74,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 d, reflux
Referenz
- Preparation of 2-[(N-substituted carbamoyl)oxy]acetates as selective inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Peracetic acid
Referenz
- Peracetic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: (OC-6-33)-[rel-[N(R),N′(R)]-N,N′-Dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-e… Solvents: Acetonitrile ; 25 min, rt
Referenz
- Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidantJournal of the American Chemical Society, 2007, 129(51), 15964-15972,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [2,2′-[[(1S,1′S,2R,2′R)-[2,2′-bipyrrolidine]-1,1′-diyl-κN1,κN1′]bis(methyl… Solvents: Acetonitrile , Water ; 20 min, 25 °C; 5 min, 25 °C
Referenz
- Iron-catalyzed asymmetric olefin cis-dihydroxylation with 97% enantiomeric excessAngewandte Chemie, 2008, 47(10), 1887-1889,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, 60 °C; 60 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt
Referenz
- Preparation of biaryl monobactam compounds for the treatment of bacterial infections, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [[N(R),N′(S),1S,2S]-N,N′-dimethyl-N,N′-bis[(6-methyl-2-pyridinyl-κN)methyl… Solvents: Acetonitrile , Water
Referenz
- Modeling Rieske Dioxygenases: The First Example of Iron-Catalyzed Asymmetric cis-Dihydroxylation of OlefinsJournal of the American Chemical Society, 2001, 123(27), 6722-6723,
tert-Butyl Oxirane-2-carboxylate Preparation Products
tert-Butyl Oxirane-2-carboxylate Verwandte Literatur
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92223-80-8)tert-Butyl Oxirane-2-carboxylate

Reinheit:99%
Menge:25g
Preis ($):346.0